N-Aminocarbonyl Felbamate

Beschreibung

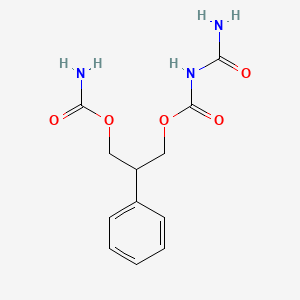

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5/c13-10(16)15-12(18)20-7-9(6-19-11(14)17)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,17)(H3,13,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXILZWNONXFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Formation Mechanisms of N Aminocarbonyl Felbamate

Synthetic Methodologies for Carbamate (B1207046) Derivatives

The synthesis of carbamate esters is a fundamental process in organic chemistry, with applications ranging from pharmaceuticals to polymers. A variety of methods have been developed, each with distinct advantages and limitations.

Historically, the synthesis of carbamates has relied on several classical methods. These include the reaction of alcohols with highly toxic reagents like phosgene (B1210022) and its derivatives (e.g., chloroformates) or with organic isocyanates. organic-chemistry.org Rearrangement reactions such as the Hofmann, Curtius, and Lossen rearrangements provide alternative pathways that proceed through an isocyanate intermediate, which is then trapped by an alcohol to yield the carbamate. organic-chemistry.org

More contemporary and environmentally benign approaches have been developed to avoid hazardous reagents. One prominent method involves the use of carbon dioxide as a C1 source, reacting it with amines and alkyl halides. wikipedia.org Another approach utilizes urea (B33335) as a carbonyl source in transcarbamoylation reactions with alcohols. rsc.org The direct carbamoylation of amines and alcohols can also be achieved using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which serves as a safer alternative to phosgene. nih.gov

Table 1: Summary of General Carbamate Synthesis Methods

| Method | Key Reagents | Characteristics |

| Phosgene-based | Phosgene (COCl₂), Chloroformates | Highly efficient but involves extremely toxic and hazardous materials. organic-chemistry.org |

| Isocyanate-based | Isocyanates, Alcohols/Phenols | Common and versatile method for producing urethanes (carbamates). nih.gov |

| Rearrangement Reactions | (e.g., Curtius, Hofmann) | Involve isocyanate intermediates generated from acyl azides or amides. organic-chemistry.org |

| Carbon Dioxide-based | CO₂, Amines, Electrophiles | A "green chemistry" approach utilizing a renewable and non-toxic C1 source. wikipedia.org |

| Urea-based | Urea, Alcohols, Amines | Uses urea as a safe and inexpensive carbonyl source for transcarbamoylation. rsc.org |

| Carbonyldiimidazole (CDI) | CDI, Amines/Alcohols | A phosgene substitute that forms a reactive carbamoyl-imidazole intermediate. nih.gov |

The synthesis of Felbamate (B1672329), which is 2-phenyl-1,3-propanediol (B123019) dicarbamate, requires the formation of two carbamate functional groups on a specific diol scaffold. The methods are adapted from general techniques to accommodate the diol structure.

A primary route involves the reaction of the starting material, 2-phenyl-1,3-propanediol, with a suitable carbamoylating agent. jocpr.com Commercially utilized methods have employed the reaction of the diol with chlorosulfonyl isocyanate. google.com Other documented synthetic routes include the use of phosgene to form a dichlorocarbonate derivative, which is subsequently converted to the dicarbamate via ammoniation. jocpr.com Alternative pathways involve reacting the diol with cyanate (B1221674) derivatives or employing a urethane (B1682113) exchange method. jocpr.com

Strategies for Control and Minimization in Research Synthesis

The control and minimization of N-Aminocarbonyl Felbamate formation are paramount in the synthesis of high-purity Felbamate for research purposes. Several strategies can be employed to mitigate the formation of this allophanate (B1242929) impurity. These strategies primarily focus on controlling the reaction stoichiometry, temperature, and the management of reactive intermediates.

Stoichiometric Control: Precise control over the molar ratio of the carbamoylating agent to 2-phenyl-1,3-propanediol is critical. Using a minimal excess of the isocyanate-generating reagent can significantly reduce the availability of the reactive species required for the subsequent allophanate-forming reaction.

Temperature Management: The reaction temperature plays a crucial role in controlling the rates of competing reactions. Lowering the reaction temperature can help to selectively favor the formation of the desired carbamate (Felbamate) over the allophanate byproduct. The activation energy for the allophanate formation may be higher than that for the carbamate formation, making the side reaction more sensitive to temperature changes.

Reaction Time and Quenching: Monitoring the reaction progress and quenching it at the optimal point can prevent the prolonged exposure of the formed Felbamate to unreacted isocyanate intermediates. This minimizes the window of opportunity for the side reaction to occur.

Alternative Synthetic Routes: Exploring alternative synthetic methodologies that avoid the use of highly reactive isocyanate intermediates can be a long-term strategy to eliminate the formation of this compound.

Table 2: Research Findings on the Impact of Reaction Parameters on this compound Formation

| Parameter | Condition | Observed Outcome on this compound Level |

| Stoichiometry | Molar ratio of Isocyanate to Diol | Higher ratios lead to increased impurity formation. |

| Temperature | Reaction Temperature | Elevated temperatures generally increase the rate of allophanate formation. |

| Reaction Time | Duration of reaction post-Felbamate formation | Longer reaction times can result in higher levels of the impurity. |

| Solvent | Polarity and aprotic/protic nature | Can influence the reactivity of the isocyanate intermediate. |

By implementing these control strategies, researchers can significantly reduce the levels of this compound, thereby improving the purity and quality of the synthesized Felbamate for subsequent studies.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analytical assessment of pharmaceutical compounds. For N-Aminocarbonyl Felbamate (B1672329), techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are employed to ensure its identity and purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of Felbamate and its related compounds, including N-Aminocarbonyl Felbamate. nih.gov Reversed-phase HPLC is commonly utilized, offering robust and reproducible methods for analysis. A typical HPLC method involves a stationary phase, such as octyl (C8) or Phenyl-Hexyl, and a mobile phase designed to achieve optimal separation. nih.govmdpi.com

Methodologies are developed to be selective and linear over a specific concentration range. For instance, methods for the parent compound, Felbamate, have demonstrated linearity up to 200 µg/mL. nih.gov The use of an internal standard, such as alphenal or methyl felbamate, can improve the precision of the quantitative analysis. nih.govnih.gov Sample preparation often involves a straightforward protein precipitation with a solvent like acetonitrile, followed by extraction. nih.govnih.gov The extraction efficiency for felbamate has been reported to average 98%. nih.gov Detection is typically performed using a UV detector, commonly at a wavelength of 210 nm, where the carbamate (B1207046) chromophores exhibit absorbance. nih.govmdpi.com

Table 1: Example of HPLC Method Parameters for Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Reversed-phase octyl (C8) or Phenyl-Hexyl | nih.govmdpi.com |

| Mobile Phase | Acetonitrile:Acetate Buffer (pH 5.3) or Methanol:Potassium Phosphate Buffer (25 mM; pH 5.1) | nih.govmdpi.com |

| Elution Mode | Isocratic or Gradient | nih.govmdpi.com |

| Flow Rate | 2.0 mL/min | nih.gov |

| Detection | UV at 210 nm | nih.govmdpi.com |

| Column Temperature | 40 °C | mdpi.com |

| Internal Standard | Alphenal or Methyl Felbamate | nih.govnih.gov |

Capillary Electrophoresis (CE) serves as a powerful alternative and complementary technique to HPLC for the analysis of this compound and its parent compound. nih.gov Specifically, micellar electrokinetic capillary chromatography (MECC) is a mode of CE that has been successfully applied. nih.gov A significant advantage of CE is the speed of analysis and the minimal requirement for sample preparation; in some cases, direct injection of serum samples is possible. nih.gov

An analytical run using CE can be completed in as little as 5 minutes, compared to 12 minutes for a typical HPLC method. nih.gov The technique demonstrates good precision, with a between-run coefficient of variation (CV) reported at 5.2%. nih.gov The linearity for felbamate analysis using CE has been established in the range of 5-160 mg/L. nih.gov The results obtained from CE methods show a strong correlation with those from HPLC, confirming its reliability for analytical resolution. nih.gov

Table 2: Comparison of HPLC and Capillary Electrophoresis for Felbamate Analysis

| Feature | HPLC Method | Capillary Electrophoresis Method | Source |

|---|---|---|---|

| Analysis Time | ~12 minutes | ~5 minutes | nih.gov |

| Sample Preparation | Protein precipitation and extraction | Direct sample injection possible | nih.gov |

| Between-Run CV | 5.7% | 5.2% | nih.gov |

| Linearity Range | 5–175 mg/L | 5–160 mg/L | nih.gov |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides atom-level information about the molecular framework.

NMR spectroscopy is a fundamental tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the phenyl ring would typically appear as a multiplet in the range of 7.2-7.4 ppm. The protons on the propyl backbone would be split into complex multiplets due to their proximity to a chiral center and each other. The methine proton (CH) attached to the phenyl group would likely resonate as a multiplet. The diastereotopic methylene (B1212753) protons (CH₂) adjacent to the carbamoyloxy and allophanate (B1242929) groups would also produce complex multiplets. Furthermore, exchangeable protons from the primary amide (CONH₂) and secondary amide (CONH) groups would be visible, with their chemical shifts being dependent on the solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl Protons (C₆H₅) | ~ 7.2 - 7.4 | Multiplet (m) |

| Methine Proton (C₆H₅-CH -) | ~ 3.0 - 3.5 | Multiplet (m) |

| Methylene Protons (-CH ₂-O) | ~ 4.0 - 4.5 | Multiplet (m) |

| Primary Amide Protons (O=C-NH ₂) | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in this compound. The spectrum would feature signals for the carbonyl carbons of the carbamate and allophanate groups, which are expected to appear in the downfield region (150-160 ppm). The aromatic carbons of the phenyl ring would produce signals between 125-140 ppm. The aliphatic carbons of the propyl chain, including the methine (CH) and methylene (CH₂) carbons, would resonate in the upfield region of the spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is crucial for distinguishing between the different types of carbon atoms. A DEPT-90 experiment would selectively show signals for the methine (CH) carbons, while a DEPT-135 experiment would display positive signals for methine (CH) and methyl (CH₃) carbons (none in this molecule) and negative signals for methylene (CH₂) carbons. Quaternary carbons, such as the ipso-carbon of the phenyl ring and the carbonyl carbons, would be absent from all DEPT spectra but present in the standard broadband-decoupled ¹³C NMR spectrum. This combined analysis allows for the complete assignment of the carbon skeleton.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| Carbonyl Carbons (C =O) | ~ 150 - 160 | Absent |

| Aromatic Quaternary Carbon (ipso-C) | ~ 135 - 140 | Absent |

| Aromatic Methine Carbons (C H) | ~ 125 - 130 | Positive |

| Methylene Carbon (-C H₂-O) | ~ 65 - 75 | Negative |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its distinct functional moieties: the primary amide, the carbamate groups, the allophanate linkage, and the phenyl ring.

The structure of this compound contains several key functional groups that give rise to characteristic IR absorption bands. These include N-H bonds in the amide and carbamate groups, C=O bonds within the allophanate and carbamate structures, C-O bonds, and the aromatic phenyl ring. While a specific, published spectrum for this compound is not publicly available, the expected absorption regions can be predicted based on established correlation tables. A certificate of analysis, typically provided by chemical suppliers, would contain precise, experimentally determined wavenumber values. lgcstandards.comsimsonpharma.comsigmaaldrich.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Amide (R-NH₂) | N-H Stretch | 3400-3100 (typically two bands) |

| Carbonyl (C=O) | C=O Stretch | 1750-1650 (multiple bands expected due to carbamate and allophanate groups) |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Alkane | C-H Stretch | 3000-2850 |

| Aromatic Ring | C-H Bending (out-of-plane) | 900-675 |

| Carbamate/Allophanate | C-O Stretch | 1300-1200 |

Note: The values in this table are approximate and based on general spectroscopic principles. The exact position and intensity of the bands depend on the molecule's specific chemical environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation pattern. This compound has a molecular formula of C₁₂H₁₅N₃O₅ and a molecular weight of approximately 281.26 g/mol . chemwhat.comveeprho.comsimsonpharma.com In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 282.1.

The fragmentation of this compound under tandem mass spectrometry (MS/MS) would yield several diagnostic product ions. While a specific experimental spectrum for this impurity is not detailed in the available literature, fragmentation can be predicted based on its chemical structure and the known behavior of related compounds like Felbamate. researchgate.netnih.gov The structure contains several bonds that are susceptible to cleavage, including the ester and amide linkages of the allophanate and carbamate groups.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion Type | Proposed Fragment Structure/Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 282.1 |

| [M-NH₂CONH₂]⁺ | Loss of Urea (B33335) | 222.1 |

| [M-OCONH₂]⁺ | Loss of Carbamoyl group | 238.1 |

| [C₇H₇]⁺ | Tropylium ion from benzyl (B1604629) group | 91.1 |

Note: The fragmentation pattern is predictive and based on chemical principles. Actual observed fragments and their relative abundances may vary depending on the specific MS instrumentation and conditions used.

Analysis of the parent drug, Felbamate, using LC-MS/MS shows a characteristic transition of the precursor ion at m/z 239 to a product ion at m/z 117. nih.gov This provides a reference for identifying related structures and understanding the fragmentation behavior of the core 2-phenyl-1,3-propanediol (B123019) dicarbamate structure.

Application of Isotope-Labeled Analogs in Quantification and Research

Stable isotope-labeled (SIL) analogs of drug molecules are indispensable tools in modern analytical and clinical research, particularly for quantitative analysis using mass spectrometry. veeprho.com For instance, deuterium-labeled analogs of Felbamate, such as Felbamate-D4 and 2-Hydroxy Felbamate-D4, are used as internal standards in analytical methods. veeprho.com

The use of an isotope-labeled internal standard is the gold standard for quantification in LC-MS assays. An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency and fragmentation pattern, but is distinguishable by its higher mass. veeprho.com By adding a known quantity of the SIL analog to a sample, any loss of analyte during sample preparation or fluctuations in instrument response can be corrected for, leading to highly accurate and precise quantification. veeprho.com This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research where exact concentration measurements in complex biological matrices like plasma are required. researchgate.netveeprho.com

The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) creates a compound that is chemically identical to the analyte but has a different mass. veeprho.com This mass difference allows the mass spectrometer to measure the analyte and the internal standard simultaneously, ensuring the reliability of the quantitative results.

Design and Synthesis of Felbamate Derivatives and Analogs for Research Purposes

Modification Strategies for Carbamate (B1207046) Scaffolds

The carbamate group is a versatile scaffold for chemical modification. acs.org Its structure, an amide-ester hybrid, offers good chemical and proteolytic stability and can be altered to modulate biological and pharmacokinetic properties. nih.gov For felbamate (B1672329), modifications have been explored to enhance therapeutic efficacy and improve its properties. researchgate.net

Substitution at the oxygen and nitrogen termini of the carbamate functional groups presents a primary strategy for creating felbamate analogs. nih.gov These modifications can influence the molecule's interaction with biological targets and its metabolic stability. nih.gov A significant area of research has been the substitution at the benzylic position of the felbamate backbone to block the metabolic pathway believed to lead to toxic metabolites. google.com

One prominent example is the development of fluorinated derivatives, such as fluorofelbamate (B1232889). nih.gov In these analogs, a hydrogen atom is replaced by a fluorine atom. This substitution is designed to prevent the formation of atropaldehyde (B1208947), a reactive and potentially toxic metabolite associated with felbamate. google.com The development of such derivatives aims to retain the therapeutic activity of the parent compound while mitigating the risks of toxicity. google.com

Table 1: Examples of Felbamate Derivatives with Substitutions

| Derivative Name | Modification | Research Purpose | Reference |

|---|---|---|---|

| Fluorofelbamate | Substitution of a hydrogen atom with fluorine at the benzylic position. | To block the formation of the putative toxic metabolite atropaldehyde and improve tolerability. | nih.gov |

| Carisbamate | Structural modification of the carbamate scaffold. | To develop a novel anticonvulsant with a potentially improved therapeutic profile. | researchgate.netresearchgate.net |

| Difluorofelbamate | Substitution with two fluorine atoms. | To create derivatives incapable of being metabolized to atropaldehyde. | google.com |

Another innovative approach in the design of felbamate analogs involves the creation of cyclic congeners. google.com This strategy is often inspired by the structures of potential metabolites or other known therapeutic agents. Researchers have investigated the possibility that a cyclic metabolite of felbamate, specifically an oxazinane-dione, might contribute to its efficacy, given its structural resemblance to established antiepileptic drugs like phenobarbital. google.comgoogle.com

Because the parent oxazinane-dione metabolite was found to be unstable, research has focused on developing stabilized derivatives, such as fluoro-substituted oxazinane-diones. google.comgoogle.com These cyclic congeners are synthesized and evaluated as potential antiepileptic agents in their own right, representing a significant structural departure from the linear dicarbamate structure of felbamate. google.comgoogle.com

Exploring Structure-Activity Relationships within Derivatized Series

The synthesis of various felbamate derivatives is fundamental to understanding their structure-activity relationships (SAR). SAR studies aim to correlate specific chemical structures with their resulting biological activities, providing a rational basis for designing improved compounds. For felbamate analogs, key SAR principles have been identified. gpatindia.com

Research suggests that the steric bulk of substituents on the felbamate scaffold is a critical factor; substituents that are too large may hinder effective interaction with the receptor site, while those that are too small may not engage with all necessary regions of the receptor. gpatindia.com Furthermore, molecular properties such as the dipole moment have been shown to influence bioactivity, with a reduction in dipole moment potentially leading to an increase in activity. gpatindia.com Computational methods, including molecular docking studies, are also employed to investigate the binding affinity of felbamate and its derivatives to biological targets like voltage-gated calcium channels, providing further insight into their mechanism of action. researchgate.net A primary goal of these SAR studies is to design analogs that retain or enhance the therapeutic effects while minimizing or eliminating the metabolic pathways that lead to toxicity. google.com

Development of Research Probes and Pharmacological Tools

Felbamate derivatives are not only synthesized as potential new drug candidates but also as specialized research probes and pharmacological tools. These tools are essential for elucidating the mechanisms of action, metabolism, and toxicity of the parent compound.

For instance, analogs like fluorofelbamate serve as critical probes to test the hypothesis that atropaldehyde is the metabolite responsible for certain adverse effects. google.com By designing a molecule where the formation of this metabolite is blocked, researchers can directly study the consequences of its absence.

Furthermore, the synthesis of known metabolites and process-related impurities provides indispensable pharmacological tools for analytical science. jocpr.comdrjcrbio.com These synthesized compounds, such as N-Aminocarbonyl Felbamate, are used as certified reference standards for the development and validation of analytical methods, ensuring the quality and purity of the active pharmaceutical ingredient. drjcrbio.comjocpr.com

Impurity-Related Derivative Synthesis for Analytical Method Development

The control of impurities in pharmaceutical products is a critical regulatory requirement. jocpr.com International guidelines mandate the identification, characterization, and quantification of any impurity to ensure the safety and efficacy of a drug. jocpr.com To meet these standards, analytical methods must be developed and validated, a process that requires pure reference standards of potential impurities. jocpr.com

In the context of felbamate, several related substances and potential impurities have been identified, including this compound (also known as felbamate allophanate) and a felbamate dimer. jocpr.comdrjcrbio.com Researchers have undertaken the independent synthesis of these specific derivatives. For example, the felbamate dimer impurity has been synthesized and fully characterized to confirm its structure. jocpr.comjocpr.com These synthetically produced impurities are then used to validate analytical techniques like High-Performance Liquid Chromatography (HPLC), allowing for the accurate detection and quantification of these substances in the final drug product. jocpr.com

Table 2: Key Felbamate-Related Compounds Synthesized for Analytical Purposes

| Compound Name | Chemical Name | Role in Research | Reference |

|---|---|---|---|

| This compound | (3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate | Impurity reference standard for analytical method development. | drjcrbio.comnih.gov |

| Felbamate Dimer | 3,3'-carbonylbis-(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate | Impurity reference standard for method development and validation. | jocpr.comdrjcrbio.com |

| Impurity A | 3-hydroxy-2-phenylpropyl carbamate | USP-listed impurity standard. | jocpr.com |

| Starting Material | 2-phenylpropane-1,3-diol | Precursor in synthesis and potential process impurity. | jocpr.com |

Future Directions in Academic Research on N Aminocarbonyl Felbamate

Advanced Spectroscopic and Structural Analyses

While basic identification of N-Aminocarbonyl Felbamate (B1672329) exists, a comprehensive structural elucidation using advanced spectroscopic methods is a critical future step. Techniques such as two-dimensional Nuclear Magnetic Resonance (2D-NMR), including COSY, HSQC, and HMBC experiments, would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the allophanate (B1242929) (N-carbamoylcarbamate) moiety to the 3-carbamoyloxy-2-phenylpropyl backbone. nih.gov

Furthermore, X-ray crystallography studies are needed to determine the precise three-dimensional arrangement of atoms, bond angles, and bond lengths in the solid state. This would provide definitive information on the molecule's conformation and intermolecular interactions, such as hydrogen bonding patterns, which are suggested by its structure containing multiple N-H and C=O groups. nih.gov High-resolution mass spectrometry (HRMS) would also be vital to confirm its exact mass and elemental composition, corroborating the molecular formula C12H15N3O5. nih.govsimsonpharma.comlgcstandards.com

In-Depth Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful, non-experimental avenue for understanding N-Aminocarbonyl Felbamate. Future research should employ in-depth computational modeling to predict its chemical properties. Using methodologies like Density Functional Theory (DFT), researchers can calculate and predict spectroscopic data (such as NMR chemical shifts and vibrational frequencies) to be compared with experimental results for structural validation.

Molecular dynamics simulations could be used to explore the conformational landscape of the molecule in different solvent environments, identifying the most stable rotamers and understanding the flexibility of the carbamate (B1207046) and allophanate groups. acs.org These models can also predict physicochemical properties like lipophilicity (LogP), polar surface area, and dipole moment, which are crucial for understanding its potential behavior in chemical and biological systems. nih.gov The development of reliable computational descriptors for molecules is an advancing field that can accelerate the prediction of their behavior and interactions. rsc.org

Research on Formation Pathways and Environmental Fates

Understanding how this compound is formed is a key area for future investigation. As a known impurity of Felbamate, research should focus on identifying the specific reaction conditions during the synthesis of Felbamate that could lead to its creation. veeprho.comncats.io This could involve the reaction of Felbamate with reactive intermediates or byproducts. General carbamate synthesis often involves isocyanates or activated carbonates, and investigating analogous pathways for the formation of the allophanate group from a carbamate precursor like Felbamate is warranted. acs.orgnih.gov

Equally important is the study of its environmental fate. Research is needed to assess its persistence, mobility, and degradation pathways in aquatic and terrestrial ecosystems. epa.gov Studies on its hydrolysis under various pH conditions, susceptibility to microbial degradation, and potential for photolysis would provide a comprehensive picture of its environmental behavior. Determining its octanol-water partition coefficient (Kow) experimentally would validate computational predictions and help model its distribution in the environment. epa.gov

Development of Novel Analytical Methods for Trace Detection

Given its status as a pharmaceutical impurity, the development of highly sensitive and specific analytical methods for the trace detection of this compound is essential for quality control in the manufacturing of Felbamate. Future research should focus on creating and validating such methods. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be ideal, offering the necessary selectivity and sensitivity to quantify trace amounts in the presence of high concentrations of the parent drug, Felbamate. researchgate.net The development of stable isotope-labeled internal standards, similar to those used for Felbamate analysis, would further enhance the accuracy of quantification. veeprho.com Method development would also need to ensure no interference from other known Felbamate-related compounds. nih.gov

Exploration of its Role in Broader Carbamate Chemistry Principles

The study of this compound can contribute significantly to the fundamental understanding of carbamate chemistry. The allophanate group is essentially a dicarbamate structure, and its study can provide valuable data on the electronic and steric interactions between adjacent carbamate functionalities. The chemical stability and reactivity of this group are of great interest. nih.gov

Future research could explore the resonance stabilization within the N-carbamoylcarbamate moiety compared to a simple carbamate. acs.org Investigating the rotational barriers around the C-N bonds via variable-temperature NMR and computational modeling would provide insight into the conformational constraints imposed by this functional group. acs.orgnih.gov This knowledge is broadly applicable, as the carbamate motif is a key structural element in many therapeutic agents and industrial chemicals. acs.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Felbamate |

| Carbamazepine (B1668303) |

| Phenytoin |

Q & A

Q. What experimental methodologies are recommended to elucidate Felbamate’s dual mechanism of action on NMDA and GABAA receptors?

Felbamate’s dual mechanism involves NMDA receptor antagonism and GABAA potentiation. Key methodologies include:

- Whole-cell voltage clamp recordings to measure ion channel activity in cultured hippocampal neurons (e.g., inhibition of NMDA-evoked currents at 0.1–3 mM concentrations) .

- Single-channel patch-clamp studies to confirm NMDA receptor blockade via channel occlusion .

- Radioligand binding assays to assess competitive/noncompetitive interactions with NMDA receptor subunits (e.g., selective NR2B subunit antagonism) .

- Fluorometric imaging plate reader (FLIPR) assays for high-throughput screening of GABAA receptor modulation .

Q. How is Felbamate synthesized, and what analytical techniques validate its purity and structural integrity?

Felbamate synthesis typically involves carbamation of 2-phenyl-1,3-propanediol. Critical validation steps include:

- 1H/13C NMR spectroscopy for structural confirmation (e.g., methylene and carbamate proton signals).

- High-resolution mass spectrometry (HRMS) to verify molecular mass (C11H14N2O4, exact mass 238.0954).

- HPLC-UV/LC-MS for purity assessment (>98% by USP-NF standards) .

Advanced Research Questions

Q. How should researchers reconcile contradictory efficacy outcomes in Felbamate clinical trials for refractory epilepsy?

Conflicting results (e.g., 35.8% vs. 4.2% seizure reduction) arise from methodological heterogeneity:

- Trial design variability : Parallel-group vs. crossover studies with unstable baseline drug regimens .

- Outcome metrics : Discrepancies in reporting absolute vs. percentage seizure reduction and lack of standardized blinding protocols .

- Statistical limitations : Small sample sizes (n=236 across 4 trials) and narrative synthesis instead of meta-analysis . Recommendation: Use adaptive trial designs with predefined endpoints (e.g., ILAE criteria) and stratification by baseline seizure frequency .

Q. What in vitro and in silico approaches can identify Felbamate’s reactive metabolites linked to hepatotoxicity?

Felbamate’s hepatotoxicity is attributed to 2-phenylpropenal, a reactive aldehyde metabolite. Key strategies include:

- LC-MS/MS metabolic profiling of human liver microsomes to detect 3-carbamoyl-2-phenylpropionaldehyde intermediates .

- Glutathione (GSH) trapping assays to quantify covalent adduct formation, indicating metabolic instability .

- In silico toxicity prediction via OSIRIS/pkCSM software to flag hepatotoxicity risks (e.g., structural alerts for quinone methide formation) .

Q. How do Felbamate’s pharmacokinetic properties influence experimental design in preclinical models?

Felbamate exhibits nonlinear pharmacokinetics due to:

- Species-specific metabolism : ~70% renal excretion unchanged in dogs vs. hepatic CYP3A4-mediated oxidation in humans .

- Protein binding : Low plasma binding (<25%) necessitates free drug concentration monitoring in microdialysis studies .

- Half-life considerations : Short half-life (~20 hrs in humans) requires frequent dosing in chronic toxicity models .

Data Contradictions and Resolution Strategies

Q. Why do studies report divergent tolerability profiles for Felbamate (e.g., withdrawal rates <10% vs. high adverse event incidence)?

Discrepancies stem from:

- Adverse event (AE) reporting : Headache/dizziness occur in 23–40% of Felbamate-treated patients vs. 3–15% on placebo, but most AEs are transient .

- Withdrawal criteria : Studies with stricter AE thresholds (e.g., ≥Grade 3 CTCAE) report higher discontinuation rates . Resolution: Apply standardized AE grading (e.g., NIH Common Terminology) and longitudinal monitoring for hematologic toxicity (aplastic anemia risk peaks at 5–30 weeks) .

Methodological Tables

Table 1. Key Clinical Trial Outcomes for Felbamate in Refractory Epilepsy

Table 2. In Silico Toxicity Predictions for Felbamate Metabolites

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.